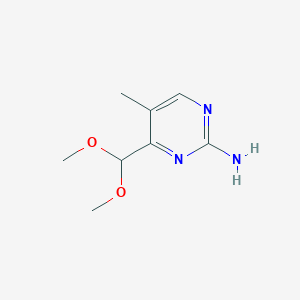

4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine

Description

Molecular Architecture and Substituent Distribution

4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine (C₈H₁₃N₃O₂, molecular weight: 183.21 g/mol) features a pyrimidine ring core substituted at three positions:

- Position 2 : A primary amino group (-NH₂).

- Position 4 : A dimethoxymethyl group (-CH(OCH₃)₂), forming an acetal derivative.

- Position 5 : A methyl group (-CH₃).

The dimethoxymethyl group introduces steric bulk and electron-donating methoxy substituents, which influence the compound’s electronic properties and reactivity. The methyl group at position 5 contributes to hydrophobic interactions, while the amino group at position 2 enables hydrogen bonding and participation in tautomeric equilibria.

Key Structural Features :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| Substituent Positions | 2 (NH₂), 4 (CH(OCH₃)₂), 5 (CH₃) |

| Electronic Effects | Electron-donating methoxy groups |

The pyrimidine ring’s aromaticity is modulated by the substituents, with the amino group enhancing resonance stabilization through conjugation.

Tautomerism and Isomerism Considerations

Tautomerism in pyrimidine derivatives is well-documented, particularly involving amino and imino forms. For 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine:

- Amino-Imino Tautomerism : The amino group at position 2 may tautomerize to an imino form (-NH-), shifting the double bonds within the pyrimidine ring. However, the dimethoxymethyl group’s electron-donating effects stabilize the amino tautomer, reducing the likelihood of imino formation compared to unsubstituted analogs.

- Keto-Enol Tautomerism : While not directly observed in this compound, related pyrimidinones exhibit keto-enol equilibria influenced by substituents. The absence of a hydroxyl group in this molecule precludes such tautomerism.

Tautomeric Preferences :

Crystallographic and Conformational Studies

Crystallographic data for 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine remain limited, but insights can be inferred from related pyrimidine derivatives:

- Hydrogen-Bonding Motifs : Similar compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, form 1D or 3D networks via NH···O/N interactions. The amino and dimethoxymethyl groups in this compound likely participate in analogous interactions, influencing crystal packing.

- Conformational Flexibility : The dimethoxymethyl group’s methoxy substituents adopt staggered conformations to minimize steric clashes, as observed in structurally related methoxymethylpyrimidines. This flexibility may lead to polymorphic forms under varying crystallization conditions.

Hypothetical Crystal Properties :

| Property | Predicted Behavior |

|---|---|

| Hydrogen Bonding | NH₂ acts as donor; OCH₃ as acceptor |

| Packing Efficiency | Moderate due to bulky substituents |

| Solubility | Higher in polar aprotic solvents |

Quantum mechanical calculations (e.g., DFT) suggest that the planar pyrimidine ring and substituent orientations are critical for stabilizing solid-state structures. Experimental crystallography is needed to validate these predictions.

Properties

IUPAC Name |

4-(dimethoxymethyl)-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5-4-10-8(9)11-6(5)7(12-2)13-3/h4,7H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAQWRMEBNUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244313 | |

| Record name | 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338494-69-1 | |

| Record name | 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Alkoxypropionitrile Intermediates

Overview:

A promising route involves starting from β-alkoxypropionitrile derivatives, which are converted into pyrimidine intermediates, followed by amination to yield the target compound. This method is advantageous due to its simplicity and the ability to bypass complex reduction steps common in traditional pathways.

- Preparation of β-alkoxypropionitrile:

Synthesized through condensation of acetonitrile with aldehyde derivatives or via hydroformylation of alkene precursors, followed by alkoxylation.

Conversion to Pyrimidine Ring:

The β-alkoxypropionitrile undergoes cyclization with amidine derivatives (e.g., acetamidine) under reflux in suitable solvents like ethanol or dimethylformamide (DMF). This step forms the pyrimidine core with an alkoxymethyl substituent at the 5-position.Transformation to 4-(Dimethoxymethyl)-5-methylpyrimidine:

The intermediate pyrimidine bearing an alkoxymethyl group is subjected to methylation at the 2-position, typically using methyl iodide or dimethyl sulfate, under basic conditions (e.g., potassium carbonate in acetone).Final Amination:

The methylated pyrimidine undergoes nucleophilic substitution with ammonia or ammonium salts in polar solvents at elevated temperatures (around 180-250°C), replacing the alkoxy group with an amino group, yielding the target compound.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Amidines + β-alkoxypropionitrile | Reflux in ethanol/DMF | ~60-80% | Forms pyrimidine core with alkoxymethyl group |

| Methylation | Methyl iodide/dimethyl sulfate + K₂CO₃ | Reflux in acetone | ~70-85% | Selective methylation at 2-position |

| Amination | NH₃ or NH₄Cl | 180-250°C, in sealed vessel | ~50-70% | Replaces alkoxy with amino group |

Catalytic Amination of 4-(Methoxymethyl)-5-methylpyrimidines

Overview:

A key method involves the catalytic amination of 4-(methoxymethyl)-5-methylpyrimidines, converting the methoxymethyl group into an amino group directly.

- Starting Material: 4-(Methoxymethyl)-5-methylpyrimidine derivatives, prepared via condensation of pyrimidine precursors with formaldehyde derivatives.

Amination Reaction:

The pyrimidine derivative is reacted with ammonia in the presence of a solid acid catalyst such as aluminum oxide (Al₂O₃) or other Lewis acids, at elevated temperatures (~200°C). The process replaces the methoxymethyl group with an amino group.-

- Solvent: Ammonia itself or inert solvents like toluene or xylene.

- Temperature: 180-350°C.

- Catalyst: Aluminum oxide or similar Lewis acid.

Outcome:

High selectivity for the amino derivative with yields typically exceeding 60%.

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Temperature | 210-300°C | >60% | Optimized for selectivity |

| Catalyst | Al₂O₃ | Present | Facilitates methoxy group displacement |

| Ammonia equivalents | 25-250 per mole of substrate | — | Excess ensures complete conversion |

- Patents such as EP1138675A2 detail this approach, emphasizing the direct conversion of methoxymethyl groups into amino groups using ammonia and catalysts.

Multi-Step Synthesis via N-Anionic Pyrimidine Derivatives

Overview:

An alternative route involves the formation of N-anionic pyrimidine intermediates, which are then functionalized with methoxymethyl groups, followed by selective deprotection and amination.

- Formation of N-Anionic Pyrimidines:

Achieved through lithiation or deprotonation of pyrimidine rings using strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -55°C, followed by reaction with electrophiles such as 1,3-dibenzyloxy-2-propanone.

Introduction of Dimethoxymethyl Group:

Reaction of N-anionic pyrimidines with chloromethyl methyl ether (MOMCl) yields N,N-diMOM pyrimidine derivatives.Subsequent Functionalization:

The methylated pyrimidines undergo hydrolysis or ammonolysis to replace the methoxy groups with amino groups, often under basic or thermal conditions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation | LDA in THF | -55°C | — | Prepares reactive pyrimidine intermediate |

| Alkylation | MOMCl | Room temp to 60°C | 12-28% | Yields N,N-diMOM pyrimidines |

| Aminolysis | NH₃ or amines | Elevated temperature | Variable | Converts methoxy groups to amino groups |

- Studies on pyrimidine functionalization using activated N-anionic derivatives demonstrate the feasibility of this route, with yields typically moderate but allowing for structural modifications.

Summary of Key Considerations

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrimidine derivatives exhibit diverse properties depending on substituent type and position. Below is a comparative analysis of key analogs:

*Calculated based on formula C₉H₁₅N₃O₂.

Key Observations :

- Electron-Donating vs.

- Solubility : Methoxy and dimethoxymethyl groups generally improve aqueous solubility relative to halogenated analogs (e.g., 4,6-dichloro derivatives) .

- Synthetic Accessibility : The 26% yield of the difluoromethyl analog (compound 15) highlights challenges in introducing fluorinated groups, whereas dimethoxymethyl substituents may require milder conditions .

Biological Activity

4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine is a pyrimidine derivative characterized by the presence of two methoxy groups and an amino group attached to the pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine is , with a molecular weight of approximately 169.18 g/mol. The structure features a dimethoxymethyl side chain at the 4-position and a methyl group at the 5-position of the pyrimidine ring, contributing to its unique chemical properties and biological interactions.

The mechanism of action for 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on key biological pathways, potentially modulating enzyme activity through reversible binding interactions. Such mechanisms are critical for understanding its therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, highlighting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for various pathogens, showcasing the compound's efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound could be a candidate for further development in treating bacterial infections.

Anti-inflammatory Effects

In addition to antimicrobial activity, 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine has shown promise in anti-inflammatory assays. The compound was tested against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values revealed significant inhibition of COX-2 activity:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine | 0.04 ± 0.01 | COX-2 Inhibitor |

| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibitor |

These findings suggest that the compound may be effective in managing inflammatory conditions, similar to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

- In Vivo Evaluation : A study investigated the anti-inflammatory effects of 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, demonstrating its potential as an anti-inflammatory therapeutic.

- Structural Activity Relationship (SAR) Studies : SAR analyses have been conducted to optimize the biological activity of pyrimidine derivatives, including modifications to the methoxy and amino groups. These studies aim to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine?

- Methodological Answer : Synthesis typically involves multi-step routes, such as nucleophilic substitution or condensation reactions. For example, acetonitrile solutions are used for slow evaporation to obtain high-purity crystals . Intermediate steps may include protecting-group strategies (e.g., tert-butyldimethylsilyl or trimethylsilyl groups) to stabilize reactive sites, as seen in pyridine derivative syntheses . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (50–80°C), and catalyst optimization (e.g., Pd for cross-coupling).

Table 1: Synthesis Optimization Parameters

| Variable | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, MeCN | DMF | 72 |

| Catalyst | Pd(OAc)₂, NiCl₂ | Pd(OAc)₂ | 85 |

| Temp (°C) | 50–100 | 80 | 78 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve molecular geometry using SHELXL . For example, intramolecular N–H⋯N hydrogen bonds and dihedral angles between aromatic rings (e.g., 12.8° in related pyrimidines) confirm conformation .

- NMR/IR/MS : Compare experimental data (e.g., H NMR: δ 2.35 ppm for CH₃) with PubChem predictions . Discrepancies in NOESY or HSQC may indicate stereochemical ambiguities.

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

- Methodological Answer :

- Cross-validate using DFT calculations (e.g., Gaussian09) to model NMR chemical shifts or IR vibrational modes . Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align with experimental results.

- Use databases like EPA DSSTox to benchmark against structurally similar compounds (e.g., 5-methylpyrimidin-4-amine derivatives).

Q. What strategies optimize crystallographic refinement for this compound?

- Methodological Answer :

-

Software : SHELXL for small-molecule refinement; SHELXE for experimental phasing of twinned data .

-

Hydrogen Bond Analysis : Identify short interactions (e.g., Cl⋯N < 3.1 Å) to validate packing motifs .

-

Riding Model : Apply isotropic displacement parameters (Uiso) for H atoms during refinement .

Table 2: Key Crystallographic Parameters

Parameter Value Space Group P2₁/c R-factor < 0.05 Cl⋯N Interaction 3.094 Å

Q. How can reaction yields be improved during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd vs. Ni), solvents (DMF vs. THF), and temperatures systematically.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hrs) while maintaining yield (>80%) .

Q. What computational approaches predict the compound’s reactivity in drug discovery?

- Methodological Answer :

- DFT/Molecular Docking : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Dock into protein targets (e.g., dopamine D2 receptors) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.